3-[(3-chlorophenyl)sulfonyl]-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(1-PHENYLETHYL)AMINE is a complex heterocyclic compound that belongs to the class of triazolothienopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(1-PHENYLETHYL)AMINE typically involves multi-step reactions starting from readily available precursorsReaction conditions may vary, but common reagents include chlorosulfonic acid, phenylethylamine, and various catalysts .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products depend on the specific reaction but often include derivatives with modified functional groups.
Scientific Research Applications
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(1-PHENYLETHYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The triazole and thienopyrimidine moieties allow it to bind effectively to these targets, disrupting their normal function. This can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other triazolothienopyrimidines and related heterocyclic structures. These compounds often share similar biological activities but differ in their specific molecular interactions and efficacy. Examples of similar compounds include:
- 3-[(4-Chlorophenyl)sulfonyl]-N-(4-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- 3-[(3-Chlorophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one .
These comparisons highlight the unique structural features and potential advantages of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(1-PHENYLETHYL)AMINE in various applications.
Properties
Molecular Formula |
C21H16ClN5O2S2 |
---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(1-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-13(14-6-3-2-4-7-14)23-19-18-17(10-11-30-18)27-20(24-19)21(25-26-27)31(28,29)16-9-5-8-15(22)12-16/h2-13H,1H3,(H,23,24) |
InChI Key |
DAKRZHYSOVYQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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